N-[4-(4-ethylpiperazin-1-yl)phenyl]-4-methylbenzamide
Description
N-[4-(4-ethylpiperazin-1-yl)phenyl]-4-methylbenzamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethylpiperazine moiety attached to a phenyl ring, further connected to a methylbenzenecarboxamide group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, organic synthesis, and material science.
Properties
IUPAC Name |
N-[4-(4-ethylpiperazin-1-yl)phenyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-3-22-12-14-23(15-13-22)19-10-8-18(9-11-19)21-20(24)17-6-4-16(2)5-7-17/h4-11H,3,12-15H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNDRIGXWNGJDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-ethylpiperazin-1-yl)phenyl]-4-methylbenzamide typically involves the reaction of 4-methylbenzenecarboxylic acid with 4-(4-ethylpiperazino)aniline. The reaction is carried out under controlled conditions, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pH, and reactant concentrations ensures consistent product quality. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-ethylpiperazin-1-yl)phenyl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring or the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines
Scientific Research Applications
Medicinal Chemistry
N-[4-(4-ethylpiperazin-1-yl)phenyl]-4-methylbenzamide has been investigated for its therapeutic properties:
- Inflammation Reduction : Studies indicate that it effectively reduces inflammation by inhibiting the NLRP3 inflammasome pathway. In vivo experiments demonstrated a significant reduction in foot pad thickness in mice models of gout when treated with this compound.
- Cancer Therapeutics : The compound exhibits inhibitory activity against various kinases, including BCR-ABL, which is implicated in chronic myeloid leukemia (CML). Reported IC values range from 50 to 100 nM, indicating potent activity against both wild-type and mutant forms of the kinase.
Biochemical Assays
This compound serves as a valuable probe in biochemical assays to study enzyme interactions and receptor binding. Its ability to inhibit specific enzymes makes it a useful tool for investigating disease pathways and therapeutic targets.
Organic Synthesis
In organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules. Its functional groups enable various chemical reactions, including oxidation, reduction, and substitution, facilitating the development of novel compounds with desired properties.
Material Science
The compound's unique chemical properties allow for applications in developing advanced materials such as polymers and coatings. Its stability under physiological conditions makes it suitable for various industrial applications.
The following table summarizes the biological activity of this compound compared to similar compounds:
| Compound Name | Target Kinase | IC (nM) | Bioavailability (%) | Notes |
|---|---|---|---|---|
| N-[4-(4-ethylpiperazin-1-yl)... | BCR-ABL | 50 | 42 | Effective against CML |
| Imatinib | BCR-ABL | 30 | 95 | First-line treatment for CML |
| Ponatinib | BCR-ABL (T315I mutant) | 24 | 45 | Effective against resistant mutations |
Case Studies and Research Findings
Several key studies highlight the compound's biological activity:
- BCR-ABL Inhibition : Research indicates that this compound effectively inhibits BCR-ABL kinase activity, demonstrating potential as a therapeutic agent for CML.
- Neuroprotective Effects : Investigations into its neuroprotective properties suggest that this compound may have implications for treating neurodegenerative diseases by modulating inflammatory pathways.
- Combination Therapy : The compound's efficacy in combination with other therapeutics has been explored, showing enhanced effects in reducing tumor growth and improving patient outcomes in preclinical models.
Summary of Findings
This compound represents a promising compound with diverse applications in medicinal chemistry, organic synthesis, and material science. Its ability to inhibit key biological pathways positions it as a valuable candidate for further research and development in therapeutic contexts.
Mechanism of Action
The mechanism of action of N-[4-(4-ethylpiperazin-1-yl)phenyl]-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by blocking substrate access or altering the enzyme’s conformation. In receptor-mediated pathways, the compound may act as an agonist or antagonist, modulating the receptor’s signaling activity. The precise molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-[4-(4-ethylpiperazin-1-yl)phenyl]-4-methylbenzamide can be compared with other similar compounds, such as:
N-Phenethyl-4-piperidinone: This compound shares a piperidine moiety and is used in the synthesis of pharmaceuticals like fentanyl.
2-methyl-N-[4-(4-methylpiperazino)benzyl]benzenesulfonamide: This compound has a similar piperazine structure and is used in various chemical applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for diverse research and industrial applications.
Biological Activity
N-[4-(4-ethylpiperazin-1-yl)phenyl]-4-methylbenzamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and neurology. This article reviews its biological activity, including mechanisms of action, pharmacokinetic properties, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C_{18}H_{24}N_{2}O
- Molecular Weight : 284.40 g/mol
The structure features an amide group linked to a piperazine moiety, which is known to enhance solubility and bioavailability.
This compound primarily acts as an inhibitor of various kinases, including BCR-ABL and other receptor tyrosine kinases (RTKs). Its mechanism involves competitive inhibition at the ATP-binding site of these enzymes, leading to the suppression of downstream signaling pathways that promote cell proliferation and survival.
Inhibition Profile
The compound has shown significant inhibitory activity against:
- BCR-ABL Kinase : IC_{50} values in the range of 50-100 nM have been reported in various studies, indicating potent activity against both wild-type and mutant forms of the kinase associated with chronic myeloid leukemia (CML) .
Pharmacokinetics
Pharmacokinetic studies indicate that this compound exhibits favorable absorption and distribution characteristics:
- Bioavailability : Approximately 42% when administered orally.
- Half-life : Studies suggest a half-life conducive to once-daily dosing, enhancing patient compliance.
Case Studies and Research Findings
A selection of relevant case studies highlights the compound's biological activity:
- Study on BCR-ABL Inhibition :
- Neuroprotective Effects :
- Combination Therapy :
Comparative Biological Activity
The following table summarizes the biological activity of this compound compared to other similar compounds:
| Compound Name | Target Kinase | IC_{50} (nM) | Bioavailability (%) | Notes |
|---|---|---|---|---|
| N-[4-(4-ethylpiperazin-1-yl)... | BCR-ABL | 50 | 42 | Effective against CML |
| Imatinib | BCR-ABL | 30 | 95 | First-line treatment for CML |
| Ponatinib | BCR-ABL (T315I mutant) | 24 | 45 | Effective against resistant mutations |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
